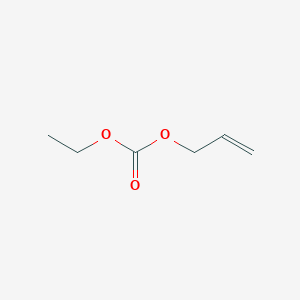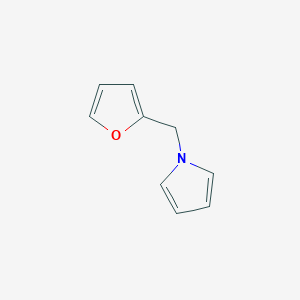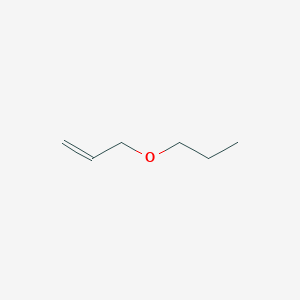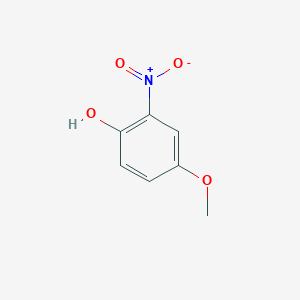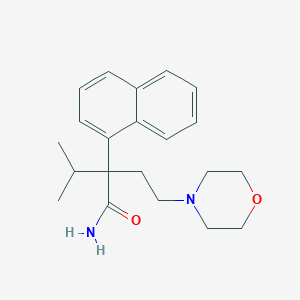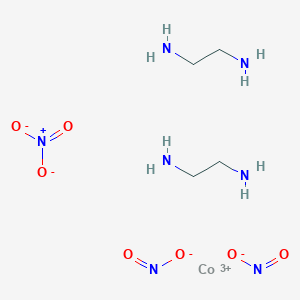
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate, also known as trans-[Co(en)2(NO2)2]NO3, is a coordination compound of cobalt (III) with ethylenediamine and nitrate ligands. This compound has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and biomedicine.
Mecanismo De Acción
The mechanism of action of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 is not fully understood, but it is believed to involve the interaction of the cobalt ion with various biomolecules, such as proteins and enzymes. This interaction can lead to changes in the structure and function of these biomolecules, which can have a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. It has also been shown to have an effect on the immune system and to have potential applications in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 in lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3. Some possible areas of interest include further studies on its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Other potential directions for research include the investigation of its potential as a catalyst in various chemical reactions and the development of new coordination compounds with similar properties.
Métodos De Síntesis
The synthesis of trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate[Co(en)2(NO2)2]NO3 can be achieved by reacting cobalt (III) nitrate with ethylenediamine in the presence of nitrite ions. The reaction is typically carried out in an aqueous solution at a specific pH and temperature, and the resulting product is purified by precipitation and filtration.
Aplicaciones Científicas De Investigación
Trans-[Co(en)2(NO2)2]NO3 has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where this compound has been shown to exhibit a range of biochemical and physiological effects.
Propiedades
Número CAS |
14240-12-1 |
|---|---|
Nombre del producto |
trans-Dinitrobis(ethylenediamine)cobalt(III) nitrate |
Fórmula molecular |
C4H16CoN7O7 |
Peso molecular |
333.15 g/mol |
Nombre IUPAC |
cobalt(3+);ethane-1,2-diamine;nitrate;dinitrite |
InChI |
InChI=1S/2C2H8N2.Co.NO3.2HNO2/c2*3-1-2-4;;2-1(3)4;2*2-1-3/h2*1-4H2;;;2*(H,2,3)/q;;+3;-1;;/p-2 |
Clave InChI |
SXOWHZGOECKXMD-UHFFFAOYSA-L |
SMILES |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
SMILES canónico |
C(CN)N.C(CN)N.N(=O)[O-].N(=O)[O-].[N+](=O)([O-])[O-].[Co+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





